molecular formula C10H13N3O B1526141 1-(3-Aminophenyl)-1,3-diazinan-2-one CAS No. 1250772-67-8

1-(3-Aminophenyl)-1,3-diazinan-2-one

Cat. No. B1526141
M. Wt: 191.23 g/mol
InChI Key: OPIJUYDJXPTMIM-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amine, an ester, etc.) and the functional groups present in the molecule.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the structure of the molecule using various techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy. The analysis would provide information about the arrangement of atoms in the molecule and the types of bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions required for the reactions, the products formed, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

  • Boronic Acids in Sensing Applications

    • Application : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • Method : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Synthesis and Characterization of 1-(3-Aminophenyl)-3-(Naphthalen-1-yl)Thiourea

    • Application : A new mono-thiourea derivative, 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea, has been synthesized .
    • Method : The compound was synthesized from the reaction of 1-naphthyl isothiocyanate and 1,3-phenylenediamine using a conventional method .
    • Results : The percentage yield of the compound was 82% .
  • Medicinal and In Silico Applications of Imidazopyridine Derivatives

    • Application : Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .
    • Method : The synthesis of IMPs has already been widely explored because of their pharmaceutical applications .
    • Results : Our literature analysis suggested that IMPs have a mode of action via T. brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition and enoyl acyl reductase inhibitions to act as anti-trypanosomal, antimalarial and anti-TB agents, respectively .
  • Molecularly Imprinted Polymer-Based Biomimetic Systems for Sensing Applications

    • Application : Molecularly imprinted polymers (MIPs), a biomimetic artificial receptor system inspired by the human body’s antibody-antigen reactions, have gained significant attraction in the area of sensor development applications, especially in the areas of medical, pharmaceutical, food quality control, and the environment .
    • Method : Different polymerization chemistries, strategies used in the synthesis of MIPs, and various factors influencing the imprinting parameters to achieve high-performing MIPs are explained in depth .
    • Results : MIPs are found to enhance the sensitivity and specificity of typical optical and electrochemical sensors severalfold with their precise binding to the analytes of choice .
  • Click Chemistry Targets Antibody-Drug Conjugates for the Clinic

    • Application : The application of click chemistry in the development of antibody-drug conjugates for clinical trials .
    • Method : The method involves the use of click chemistry to attach a drug to an antibody, creating a targeted therapy .
    • Results : The results of these studies are still pending, as the phase 1 trial is currently studying the safety and biodistribution of the agent in ten patients .
  • Synthesis of 2-(3-Aminophenyl)imidazopyridine Analogue

    • Application : The synthesis of a substituted 2-(3-aminophenyl)imidazopyridine analogue has potential applications in the development of new drugs .
    • Method : The compound was synthesized from a reaction involving imidazopyridines .
    • Results : The results of this synthesis have not been fully explored, but the compound has potential therapeutic efficacies against selected Diseases of Neglected Populations .

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes information on toxicity, flammability, environmental impact, etc.


Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its potency, reducing its side effects, or developing methods for its large-scale production.


I hope this general approach helps! If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

1-(3-aminophenyl)-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-3-1-4-9(7-8)13-6-2-5-12-10(13)14/h1,3-4,7H,2,5-6,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIJUYDJXPTMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)-1,3-diazinan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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